molecular formula C2H6O6S2 B175360 Bis(methylsulfonyl)peroxide CAS No. 1001-62-3

Bis(methylsulfonyl)peroxide

Cat. No. B175360
CAS RN: 1001-62-3
M. Wt: 190.2 g/mol
InChI Key: XJPAEZVERBCSTJ-UHFFFAOYSA-N
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Description

Bis(methylsulfonyl)peroxide is an oxidant used in the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . It is also known as Bis(methanesulfonyl) peroxide .


Synthesis Analysis

The use of bis(methanesulfonyl) peroxide as an oxidant enables a selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . A proton-coupled electron transfer mechanism (PCET) may account for the difference in reactivity .


Molecular Structure Analysis

The molecular formula of Bis(methylsulfonyl)peroxide is C2H6O6S2 . It is an organosulfur compound .


Chemical Reactions Analysis

Bis(methanesulfonyl) peroxide is used as an oxidant in the selective synthesis of benzylic alcohols without further oxidation of alcohols to ketones . A proton-coupled electron transfer mechanism (PCET) may account for the difference in reactivity .

Scientific Research Applications

Oxidation of Methyl (Methylthio)methyl Sulfoxide

Research by Ogura, Suzuki, and Tsuchihashi (1980) highlights the application of bis(methylsulfonyl)peroxide in the oxidation of methyl (methylthio)methyl sulfoxide, producing bis(methylsulfinyl)methane with high yield. This process demonstrates the compound's efficacy in specific oxidation reactions (Ogura, Suzuki, & Tsuchihashi, 1980).

Bis(arylsulfonyl) Peroxide-Mediated Difunctionalization

McCourt and Studer (2023) reported the utilization of bis(arylsulfonyl) peroxide in the 1,2-difunctionalization of cyclic enol ethers. This process highlights the compound's role in selective sulfonylation and its compatibility with various cyclic enol ethers and carboxylic acids (McCourt & Studer, 2023).

Synthesis of Benzylic Alcohols

Tanwar, Börgel, and Ritter (2019) explored the use of bis(methanesulfonyl) peroxide as an oxidant for the selective synthesis of benzylic alcohols. Their study provides insight into the selectivity for monooxygenation, potentially through a proton-coupled electron transfer mechanism, indicating the compound's relevance in alcohol synthesis (Tanwar, Börgel, & Ritter, 2019).

Quantitation of Hydrogen Peroxide

Grayeski, Woolf, and Helly (1986) demonstrated the application of bis(methylsulfonyl)peroxide in the quantitation of enzymatically generated hydrogen peroxide. Their method involved a chemiluminescence reaction and provided precise measurements in static and flow systems, showcasing the compound's utility in analytical chemistry (Grayeski, Woolf, & Helly, 1986).

Selective Synthesis of Sulfoxides and Sulfones

Yamazaki (1996) utilized bis(methylsulfonyl)peroxide in the methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide. This method efficiently produced sulfoxides and sulfones, demonstrating the compound's effectiveness in selective oxidation processes (Yamazaki, 1996).

Future Directions

While specific future directions for Bis(methylsulfonyl)peroxide were not found in the search results, the use of similar compounds in the oxidation of sulfides under flow conditions and in the catalytic oxidation with meta-chloroperoxybenzoic acid suggest potential areas of future research.

properties

IUPAC Name

methylsulfonyloxy methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O6S2/c1-9(3,4)7-8-10(2,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPAEZVERBCSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563301
Record name {[(Methanesulfonyl)peroxy]sulfonyl}methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(methylsulfonyl)peroxide

CAS RN

1001-62-3
Record name {[(Methanesulfonyl)peroxy]sulfonyl}methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HP Reisenauer, J Romański, G Mlostoń… - Chemical …, 2015 - pubs.rsc.org
The atmospherically highly relevant methylsulfinyl radical (CH3(O)S) readily reacts with molecular triplet oxygen in cryogenic argon matrices containing small amounts of 3O2. …
Number of citations: 25 pubs.rsc.org
C Díaz-Urrutia, T Ott - Science, 2019 - science.org
Direct methane functionalization to value-added products remains a challenge because of the propensity for overoxidation in many reaction environments. Sulfonation has emerged as …
Number of citations: 65 www.science.org
PM Potzmann, FJ Lopez Villanueva, R Liska - Macromolecules, 2015 - ACS Publications
From an industrial point of view the most interesting method of bulk curing of acrylate-based monomers is a thermal frontal reaction initiated by the application of UV-light. In water-…
Number of citations: 19 pubs.acs.org

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